1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
Description
1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a urea derivative featuring a sulfone-containing tetrahydrothiophene ring. This compound’s structure combines an isopropyl urea moiety with a 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl substituent, which imparts unique electronic and steric properties due to the sulfone group’s electron-withdrawing nature and the rigidity of the tetrahydrothiophene ring.
Properties
Molecular Formula |
C9H18N2O3S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C9H18N2O3S/c1-7(2)10-8(12)11-9(3)4-5-15(13,14)6-9/h7H,4-6H2,1-3H3,(H2,10,11,12) |
InChI Key |
QTLHGMDZUQYWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1(CCS(=O)(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Oxidation of 3-Methyltetrahydrothiophene
The sulfide-to-sulfone conversion is achieved using oxidizing agents such as 3-chloroperbenzoic acid (MCPBA) or Oxone (potassium peroxymonosulfate). For example, in a protocol adapted from sulfone synthesis in related compounds:
-
Reaction Conditions : A solution of 3-methyltetrahydrothiophene in dichloromethane (DCM) is treated with MCPBA (2 equiv.) at 0°C, followed by gradual warming to room temperature over 20 hours.
-
Workup : The mixture is quenched with aqueous sodium bisulfite, washed with sodium bicarbonate and brine, and concentrated. Purification via silica gel chromatography (petroleum ether:ethyl acetate = 3:1) yields 3-methyl-1,1-dioxidotetrahydrothiophene.
Functionalization at the 3-Position
Urea Bond Formation Strategies
The urea linkage between the isopropyl group and the sulfone moiety is constructed using one of two primary methods:
Carbamate Intermediate Route
A patent-derived approach involves the use of tert-butyl carbamate as a protected amine source:
-
Activation : React 3-methyl-1,1-dioxidotetrahydrothiophen-3-amine with triphosgene to generate the corresponding isocyanate.
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Coupling : Treat the isocyanate with isopropylamine in tetrahydrofuran (THF) at 0–25°C for 12 hours.
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Deprotection : Remove the tert-butyl group using hydrochloric acid (HCl) in dioxane.
Direct Coupling via Carbonyldiimidazole (CDI)
An alternative method employs CDI to activate the amine for urea formation:
-
Activation : Stir 3-methyl-1,1-dioxidotetrahydrothiophen-3-amine with CDI (1.2 equiv.) in DMF at 25°C for 1 hour.
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Nucleophilic Attack : Add isopropylamine (1.5 equiv.) and heat to 60°C for 6 hours.
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Purification : Extract with ethyl acetate, wash with brine, and purify via flash chromatography (DCM:methanol = 20:1).
Optimization and Challenges
Solvent and Temperature Effects
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for urea formation, while non-polar solvents (e.g., petroleum ether) improve sulfone intermediate stability.
-
Temperature Control : Oxidation steps require strict temperature control (0–25°C) to prevent over-oxidation or decomposition.
Purification Techniques
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Chromatography : Silica gel chromatography with gradients of petroleum ether:ethyl acetate (3:1 to 1:1) effectively separates sulfone intermediates.
-
Recrystallization : Ethyl acetate/hexane mixtures yield high-purity urea products (>95% by HPLC).
Comparative Data Tables
Table 1: Oxidation Methods for Sulfone Synthesis
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes, including urease, which is critical in treating conditions related to urea metabolism.
- Receptor Modulation : The compound's interaction with specific receptors can lead to pharmacological effects beneficial for treating diseases such as epilepsy and anxiety disorders.
Research indicates that 1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea exhibits:
- Anti-inflammatory Effects : In animal models, treatment with this compound has shown a reduction in inflammation markers such as TNF-alpha and IL-6.
| Biological Activity | Observations |
|---|---|
| Anti-inflammatory | Significant reduction in TNF-alpha and IL-6 levels in treated models |
Industrial Applications
The compound may also find utility in:
- Material Development : Its unique chemical properties could be leveraged in creating new materials or as catalysts in chemical reactions.
Case Study 1: Urease Inhibition
A study focused on the development of urease inhibitors highlighted the efficacy of thiourea derivatives. While not directly testing 1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea, it underscores the importance of similar compounds in medical applications against conditions like kidney stone formation and peptic ulcers .
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural and Molecular Properties of 1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea and Analogs
Key Observations:
- Sulfone vs. Sulfonylurea Groups : Unlike Torasemide’s sulfonylurea group (), the sulfone in the target compound may confer distinct electronic effects, reducing nucleophilicity but enhancing metabolic stability compared to sulfonamides .
- Salt Forms : The hydrochloride salt of 1-isopropyl-3-(piperidin-4-yl)urea () improves aqueous solubility, a property absent in the neutral sulfone-containing analog .
Pharmacological and Biochemical Implications
- Sulfone-Containing Ureas : The sulfone group in the target compound may mimic sulfonamide drugs (e.g., Torasemide) but with reduced acidity (pKa ~7.1 for Torasemide vs. unmeasured for the target compound) .
- Piperidinyl vs. Tetrahydrothiophenyl Moieties : Piperidine-containing analogs () exhibit basicity beneficial for ion-channel interactions, whereas the tetrahydrothiophene sulfone may favor hydrophobic binding pockets .
Biological Activity
1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea, also known by its CAS number 301860-67-3, is a compound that has garnered attention in medicinal chemistry, particularly as a potential G protein-gated inwardly rectifying potassium (GIRK) channel activator. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is , with a molecular weight of approximately 218.32 g/mol. The compound features a unique sulfone moiety, which is critical for its biological activity.
Research indicates that this compound functions primarily as a GIRK channel activator. GIRK channels play a vital role in regulating neuronal excitability and are implicated in various physiological processes including cardiac function and neurotransmitter release. The activation of these channels can lead to hyperpolarization of the cell membrane, thereby influencing cellular signaling pathways.
Potency and Efficacy
In studies conducted on related compounds, it was found that derivatives of 1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea exhibited nanomolar potency as GIRK1/2 activators. These compounds demonstrated improved metabolic stability compared to traditional urea-based compounds, suggesting a favorable pharmacokinetic profile for therapeutic use .
Synthesis
The synthesis of 1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves multi-step organic reactions. Key steps may include:
- Formation of the sulfone : Using sulfolene derivatives treated with various reagents.
- Urea formation : Reacting isopropyl amine with the sulfone to form the final urea structure.
In Vitro Studies
In vitro assays have shown that compounds structurally similar to 1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can effectively activate GIRK channels in neuronal cell lines. For instance, one study reported that a related compound achieved significant activation of GIRK channels at concentrations as low as 10 nM .
In Vivo Studies
Preclinical studies involving animal models have indicated that activation of GIRK channels by this compound can lead to reduced heart rate and increased cardiac efficiency, highlighting its potential therapeutic applications in treating arrhythmias and other cardiac disorders.
Comparative Analysis
To better understand the biological activity of 1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea, it is useful to compare it with other compounds in the same class:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine | C₁₁H₁₃N₃O₂ | Lacks sulfone; simpler structure |
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | C₁₃H₁₅N₃O₂S | Contains acetamide; related to GIRK channel activity |
This table illustrates how variations in structural components influence the biological properties and activities of these compounds.
Q & A
Q. What are the optimal synthetic routes for 1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea, and how do reaction conditions influence yield?
The synthesis typically involves reacting 3-methyl-1,1-dioxidotetrahydrothiophene with an isothiocyanate derivative (e.g., isopropyl isothiocyanate) under controlled conditions. Key parameters include temperature (60–80°C), solvent selection (e.g., dimethyl sulfoxide or acetonitrile to enhance solubility and kinetics), and reaction time (6–12 hours) to maximize yield and purity . Optimization studies using Design of Experiments (DoE) can systematically evaluate these variables .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the urea linkage and substituent positions. Infrared (IR) spectroscopy identifies functional groups like sulfone (-SO₂) and urea (-NH-CO-NH-). Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Melting point determination and solubility tests in polar/non-polar solvents further characterize physical properties .
Q. How does the tetrahydrothiophene-1,1-dioxide moiety influence the compound’s stability and reactivity?
The sulfone group in the tetrahydrothiophene ring enhances electron-withdrawing effects, increasing electrophilicity at the urea carbonyl group. This promotes hydrogen-bonding interactions with biological targets. The rigid ring structure also improves thermal stability, as evidenced by differential scanning calorimetry (DSC) data showing decomposition temperatures >200°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound?
SAR studies should focus on systematic substitutions at the isopropyl group or tetrahydrothiophene ring. For example:
- Replace the isopropyl group with cyclopropyl or phenyl to assess steric effects.
- Introduce electron-donating/withdrawing groups (e.g., -Cl, -OCH₃) on the tetrahydrothiophene ring. Biological assays (e.g., enzyme inhibition or cell viability tests) can correlate structural changes with activity. Comparative tables of IC₅₀ values for analogs are essential for identifying critical substituents .
Q. What computational strategies are effective for predicting the compound’s biological targets and binding modes?
Molecular docking (e.g., AutoDock Vina) with homology-modeled protein structures can predict binding affinities. Quantum mechanical calculations (e.g., DFT) elucidate electronic properties influencing reactivity. Machine learning models trained on PubChem bioactivity data (e.g., AID 743254) may prioritize targets like kinases or GPCRs .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from variations in assay conditions (e.g., pH, solvent). To address this:
Q. What statistical methods are recommended for optimizing reaction parameters in synthesis?
Response Surface Methodology (RSM) with Central Composite Design (CCD) minimizes experimental trials while evaluating interactions between variables (e.g., temperature, solvent ratio). ANOVA identifies significant factors, and Pareto charts rank their contributions to yield .
Q. How can interaction mechanisms with enzymes like cytochrome P450 be analyzed experimentally?
Use cytochrome P450 inhibition assays (e.g., CYP3A4 fluorometric kit) to measure IC₅₀. Liquid Chromatography-Mass Spectrometry (LC-MS) detects metabolite formation. Molecular dynamics simulations (e.g., GROMACS) can model binding stability over time .
Q. What strategies modify the urea moiety to enhance target selectivity?
Replace the urea group with thiourea or sulfonylurea to alter hydrogen-bonding capacity. Substituents like trifluoromethyl (-CF₃) on adjacent aromatic rings can improve lipophilicity and membrane permeability, as shown in analogs with logP values reduced by 0.5–1.0 units .
Q. How can researchers integrate experimental and computational data to accelerate discovery?
Adopt the ICReDD framework:
- Use quantum chemical calculations (e.g., Gaussian) to predict reaction pathways.
- Apply machine learning (e.g., Random Forest) to PubChem datasets for bioactivity prediction.
- Validate hypotheses with high-throughput screening (HTS) and SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
